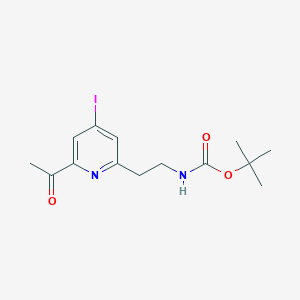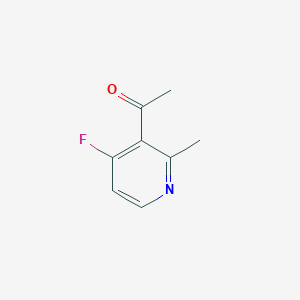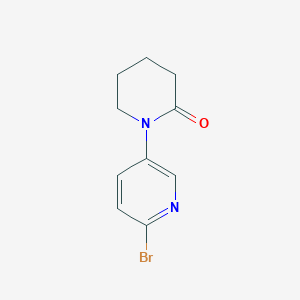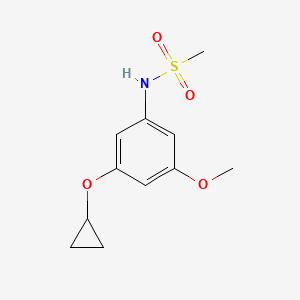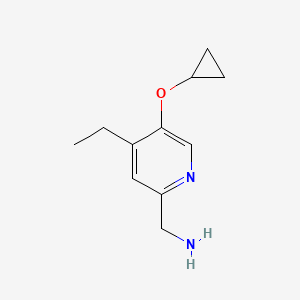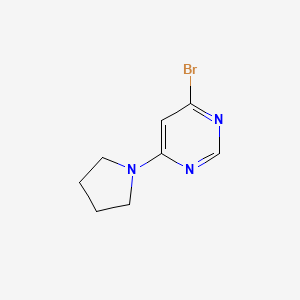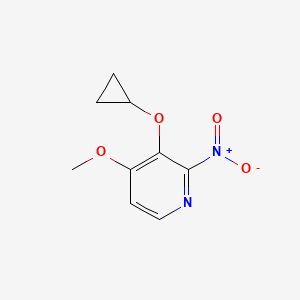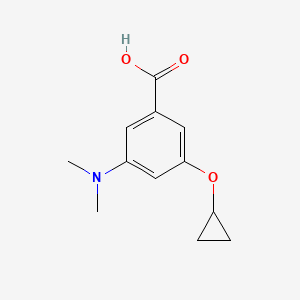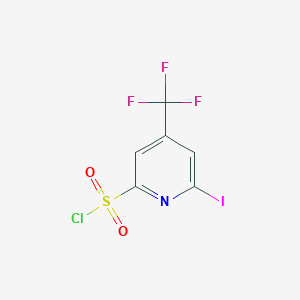![molecular formula C8H8F3IN2 B14836219 2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine CAS No. 1393553-19-9](/img/structure/B14836219.png)
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is an organic compound that features a pyridine ring substituted with iodine and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodine substituent to a less reactive group.
Substitution: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodo-6-(trifluoromethyl)pyridine: Similar structure but lacks the ethanamine group.
2-Iodo-6-(trifluoromethyl)pyridin-3-amine: Similar structure with the amine group at a different position.
2-(6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)ethanamine: Contains an imidazo[1,2-a]pyridine ring instead of a pyridine ring.
Uniqueness
2-[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]ethanamine is unique due to the specific positioning of the iodine and trifluoromethyl groups on the pyridine ring, combined with the ethanamine substituent
Propiedades
Número CAS |
1393553-19-9 |
|---|---|
Fórmula molecular |
C8H8F3IN2 |
Peso molecular |
316.06 g/mol |
Nombre IUPAC |
2-[2-iodo-6-(trifluoromethyl)pyridin-4-yl]ethanamine |
InChI |
InChI=1S/C8H8F3IN2/c9-8(10,11)6-3-5(1-2-13)4-7(12)14-6/h3-4H,1-2,13H2 |
Clave InChI |
CGWNGKVWEPYMOH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C(F)(F)F)I)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




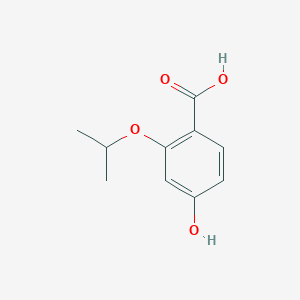
![Ethyl 1-[(tert-butoxycarbonyl)amino]-2,2-difluorocyclopropanecarboxylate](/img/structure/B14836163.png)
